![molecular formula C8H7N3O B1278753 2-Azido-1-phenylethanone CAS No. 1816-88-2](/img/structure/B1278753.png)
2-Azido-1-phenylethanone
Overview
Description
2-Azido-1-phenylethanone, also known as phenylglyoxal azide, is an organic compound that belongs to the azide family . It has a molecular formula of C8H7N3O and an average mass of 161.161 Da .
Synthesis Analysis
The synthesis of 2-Azido-1-phenylethanone can be achieved through a Schiff-base condensation . In a round bottom flask, the following reagents were added: 2-bromo-1-phenylethanone, the alkyne, NaN3, sodium ascorbate, and CuSO4·5H2O, in a mixture of tBuOH:water .Molecular Structure Analysis
The molecular structure of 2-Azido-1-phenylethanone is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involving 2-Azido-1-phenylethanone are significant in the field of organic chemistry . The thermal Huisgen reaction between alkynes and azides to form a triazole reached a new era with the Cu (I) catalyzed reaction, independently reported by Meldal and Sharpless, which selectively afforded the 1,4-regioisomer .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azido-1-phenylethanone include its molecular formula C8H7N3O, average mass 161.161 Da, and monoisotopic mass 161.058914 Da .Scientific Research Applications
Chemical Synthesis
“2-Azido-1-phenylethanone” is a chemical compound with the molecular formula C8H7N3O . It is used in various chemical reactions and syntheses. For instance, it can be used in the synthesis of α-azido ketones .
Organic Chemistry Research
In the field of organic chemistry, “2-Azido-1-phenylethanone” plays a significant role. It is used in the study of organohypervalent iodine reagents, which is a fertile and attractive field in organic synthesis .
Hypervalent Iodine Reagents
“2-Azido-1-phenylethanone” is used in the study of hypervalent iodine reagents. These reagents, such as iodobenzene diacetate (IBD) and [hydroxy(tosyloxy)iodo]benzene (HTIB), are more versatile than other reagents such as iodosobenzene (IOB) .
One-Pot Syntheses
“2-Azido-1-phenylethanone” can be used in one-pot syntheses of α-functionalized ketones . This is a significant application in the field of synthetic chemistry.
Quantum Chemical Calculations
“2-Azido-1-phenylethanone” is also used in quantum chemical calculations. It is used in the study of molecular geometry, NBO analysis, Hyperpolarizability, and HOMO-LUMO energies .
Commercial Availability
“2-Azido-1-phenylethanone” is commercially available and can be purchased from various chemical suppliers for use in scientific research .
Future Directions
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .
properties
IUPAC Name |
2-azido-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIOBBSDOAUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450771 | |
Record name | 2-azido-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-phenylethanone | |
CAS RN |
1816-88-2 | |
Record name | 2-azido-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.